2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14756949
InChI: InChI=1S/C20H14FN5O2S/c21-15-5-3-13(4-6-15)16-7-8-19(28)26(25-16)11-18(27)24-20-23-17(12-29-20)14-2-1-9-22-10-14/h1-10,12H,11H2,(H,23,24,27)
SMILES:
Molecular Formula: C20H14FN5O2S
Molecular Weight: 407.4 g/mol

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC14756949

Molecular Formula: C20H14FN5O2S

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C20H14FN5O2S
Molecular Weight 407.4 g/mol
IUPAC Name 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C20H14FN5O2S/c21-15-5-3-13(4-6-15)16-7-8-19(28)26(25-16)11-18(27)24-20-23-17(12-29-20)14-2-1-9-22-10-14/h1-10,12H,11H2,(H,23,24,27)
Standard InChI Key DVUZIZLMXXOOGC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Introduction

Structural Features

The compound consists of several key structural components:

  • Pyridazinone Ring: This part of the molecule is known for its biological activity, often associated with anti-inflammatory and analgesic properties.

  • 4-Fluorophenyl Group: Fluorine substitution can enhance lipophilicity and metabolic stability.

  • Thiazolylidene Moiety: This part is linked to the pyridin-3-yl group, which may contribute to potential pharmacological effects due to its aromatic nature and ability to participate in π-π interactions.

  • Acetamide Linkage: Acts as a spacer and may influence solubility and bioavailability.

Synthesis Methods

The synthesis of such complex molecules typically involves multiple steps, including:

  • Condensation Reactions: To form the thiazolylidene ring.

  • Nucleophilic Substitution: For introducing the pyridazinone and fluorophenyl components.

  • Amidation: To link the acetamide group.

A detailed synthesis protocol would require specific reagents and conditions tailored to each step, often involving catalysts and protecting groups to ensure high yields and purity.

Biological Activity and Research Findings

While specific data on this exact compound may be limited, related compounds with similar structural motifs have shown promise in various biological assays:

  • Anti-inflammatory Activity: Pyridazinone derivatives have been studied for their anti-inflammatory properties.

  • Antimicrobial Effects: Thiazole derivatives are known for their antimicrobial activity.

  • Cancer Research: Some pyridine and thiazole derivatives have been explored for anticancer potential.

Compound FeaturePotential Biological Activity
PyridazinoneAnti-inflammatory
4-FluorophenylEnhanced metabolic stability
ThiazolylideneAntimicrobial, anticancer
Pyridin-3-ylPharmacological interactions

Pharmacokinetics and Toxicity

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for determining a compound's efficacy and safety. The presence of fluorine and the thiazole ring may influence metabolism, while the acetamide linkage could affect solubility and bioavailability. Toxicity studies would be essential to assess safety profiles.

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